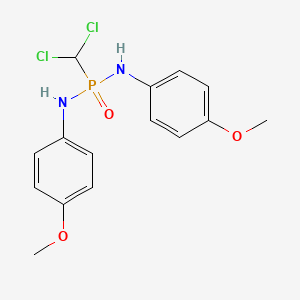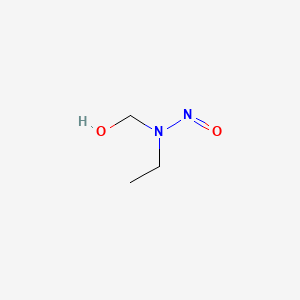
6-(3,3-Dimethylbutyl)-1-hydroxypyridin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(3,3-Dimethylbutyl)-1-hydroxypyridin-2(1H)-one is an organic compound characterized by a pyridine ring substituted with a hydroxyl group and a 3,3-dimethylbutyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,3-Dimethylbutyl)-1-hydroxypyridin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyridine derivatives and 3,3-dimethylbutyl halides.
Reaction Conditions: The reaction conditions often involve the use of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems can enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
6-(3,3-Dimethylbutyl)-1-hydroxypyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form a corresponding amine or alcohol derivative.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted pyridine derivatives, ketones, aldehydes, amines, and alcohols, depending on the specific reaction conditions and reagents used.
科学的研究の応用
6-(3,3-Dimethylbutyl)-1-hydroxypyridin-2(1H)-one has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 6-(3,3-Dimethylbutyl)-1-hydroxypyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. The hydroxyl group and the pyridine ring play crucial roles in its binding to target molecules, influencing various biochemical processes. The exact molecular targets and pathways are subjects of ongoing research.
類似化合物との比較
Similar Compounds
2-Hydroxypyridine: A simpler analog with a hydroxyl group on the pyridine ring.
3,3-Dimethylbutylamine: A compound with a similar alkyl group but different functional groups.
Pyridine-2-one: A compound with a similar pyridine ring structure but different substituents.
Uniqueness
6-(3,3-Dimethylbutyl)-1-hydroxypyridin-2(1H)-one is unique due to the combination of its hydroxyl group and 3,3-dimethylbutyl substituent, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
特性
CAS番号 |
85684-56-6 |
|---|---|
分子式 |
C11H17NO2 |
分子量 |
195.26 g/mol |
IUPAC名 |
6-(3,3-dimethylbutyl)-1-hydroxypyridin-2-one |
InChI |
InChI=1S/C11H17NO2/c1-11(2,3)8-7-9-5-4-6-10(13)12(9)14/h4-6,14H,7-8H2,1-3H3 |
InChIキー |
PGDZTLJWTALJBE-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)CCC1=CC=CC(=O)N1O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Bicyclo[4.2.0]octa-1,3,5-triene-7-propanal, 3-methoxy-](/img/structure/B14420798.png)
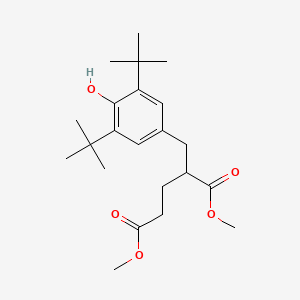
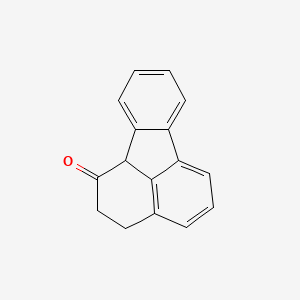
![4,4'-Methylenebis[5-(4-chlorophenyl)-3-methyl-1,2-oxazole]](/img/structure/B14420807.png)
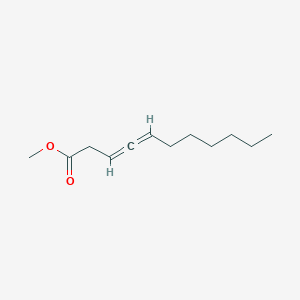
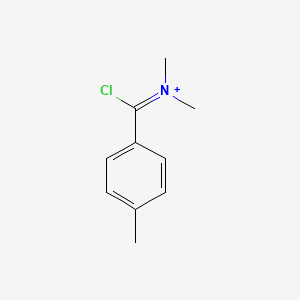
![Triphenyl[3-(trimethylsilyl)propylidene]-lambda~5~-phosphane](/img/structure/B14420832.png)
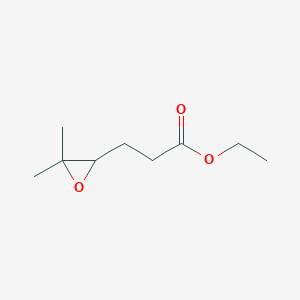
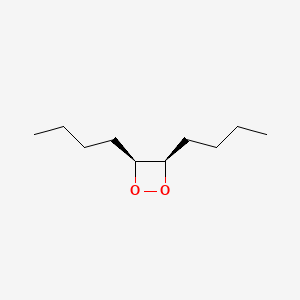
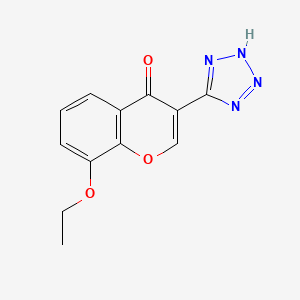
![2,2'-(Piperazine-1,4-diyl)bis[1-(4-methoxyphenyl)ethan-1-one]](/img/structure/B14420863.png)
![2-hydroxy-2-oxoacetate;2-piperidin-1-ium-1-ylethyl N-[2-(propoxymethyl)phenyl]carbamate](/img/structure/B14420879.png)
